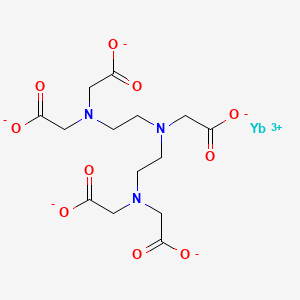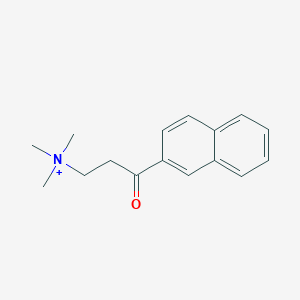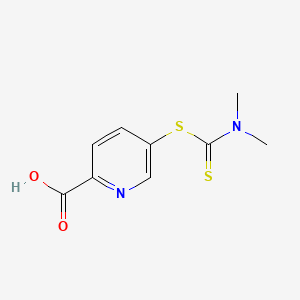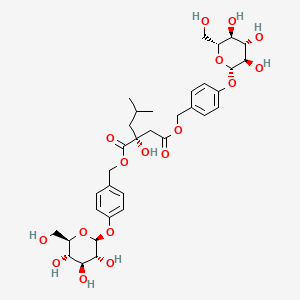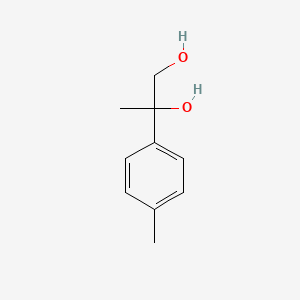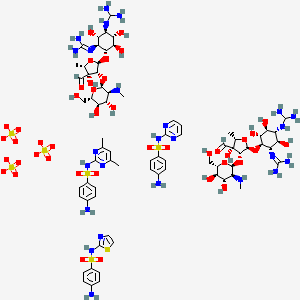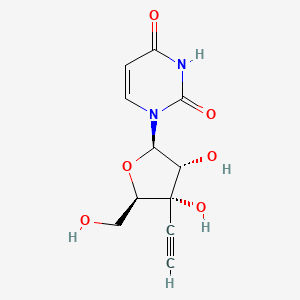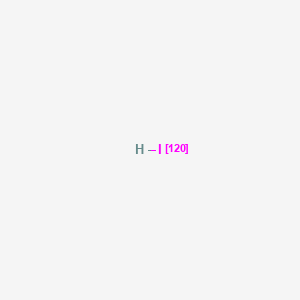
CDP-3,6-dideoxy-D-mannose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CDP-3,6-dideoxy-D-mannose is a CDP-sugar in which the sugar component is 3,6-dideoxy-D-mannose. It is a conjugate acid of a CDP-3,6-dideoxy-D-mannose(2-).
Scientific Research Applications
Enzymatic Synthesis and Epimerization
CDP-3,6-dideoxy-D-mannose (CDP-tyvelose) undergoes enzymatic synthesis and reversible 2-epimerization, as demonstrated in studies with Salmonella enteritidis and Pasteurella pseudotuberculosis. Tyvelose is unique as it is the only 3,6-dideoxyhexose synthesized from another member of this sugar class, which has implications in the immunology of Salmonella (Matsuhashi, 1966).
Biosynthesis Pathways
The complex enzymatic systems involved in the biosynthesis of CDP-3,6-dideoxyhexose from CDP-4-keto-6-deoxy-d-glucose have been studied, revealing the formation of CDP-3,6-dideoxyhexoses in various serotypes of Pasteurella pseudotuberculosis (Matsuhashi & Strominger, 1967).
Genetic Analysis and Molecular Cloning
The cloning and characterization of the asc (ascarylose) region from Yersinia pseudotuberculosis serogroup VA provided insights into the genetics of 3,6-dideoxyhexose formation. This work has facilitated comparisons with the established rfb (O antigen) cluster of Salmonella spp. and has expanded understanding of 3,6-dideoxyhexose polymorphism among Salmonella and Yersinia spp. (Thorson et al., 1994).
Enzymatic Characterization
Studies on CDP-paratose synthase, an enzyme crucial in the formation of CDP-paratose and CDP-tyvelose, have provided insights into the catalytic properties of this enzyme. This research has contributed to understanding the biosynthesis of 3,6-dideoxy sugars in Gram-negative bacteria (Hallis et al., 1998).
Biogenesis of Novel Deoxysugars
Research has highlighted the importance of deoxysugars like 3,6-dideoxyhexoses, including CDP-3,6-dideoxy-D-mannose, in various biological activities. These studies have explored the genetics and molecular basis of their biosynthesis, particularly focusing on CDP-ascarylose biosynthesis (Liu & Thorson, 1994).
properties
Product Name |
CDP-3,6-dideoxy-D-mannose |
|---|---|
Molecular Formula |
C15H25N3O14P2 |
Molecular Weight |
533.32 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,7+,8+,9-,11-,12-,13-,14?/m1/s1 |
InChI Key |
JHEDABDMLBOYRG-AFDCTPMMSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |
SMILES |
CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |
Canonical SMILES |
CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



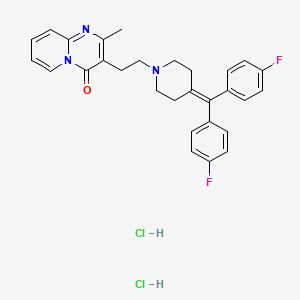

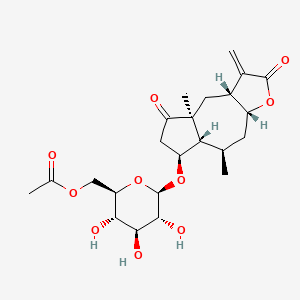
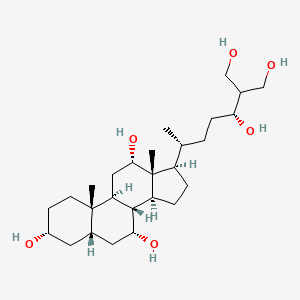
![[(2R,3S,4R,5R,6S)-5-acetamido-4-[1-[[(2S)-1-[[(2R)-5-amino-1-methoxy-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methyl 10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decanoate](/img/structure/B1201890.png)
